The compound (H-Cysteine ethyl ester)₂·2 Hydrochloride, commonly referred to as (H-Cys-OEt)₂·2 HCl, is a derivative of cysteine, an important amino acid involved in various biological processes. It has the molecular formula and a molecular weight of approximately 369.33 g/mol. This compound typically appears as white or colorless crystals and is known for its characteristic odor and acidic properties. It is soluble in water but exhibits very low solubility in ethanol .
These reactions are significant in both synthetic applications and biological contexts, influencing protein structure and function.
(H-Cys-OEt)₂·2 HCl exhibits several biological activities:
These activities make (H-Cys-OEt)₂·2 HCl relevant in pharmacological research and therapeutic applications.
The synthesis of (H-Cys-OEt)₂·2 HCl can be achieved through several methods:
(H-Cys-OEt)₂·2 HCl has diverse applications across various fields:
Studies on (H-Cys-OEt)₂·2 HCl interactions have revealed its potential effects on other biological molecules:
These interaction studies underscore its significance in both therapeutic contexts and fundamental biochemical research.
Several compounds share structural features or biological activities with (H-Cys-OEt)₂·2 HCl. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| L-Cysteine | Naturally occurring amino acid; antioxidant properties. | |
| Cystine | Dimer of cysteine; important for protein structure. | |
| N-Acetylcysteine | Acetylated form; used as a mucolytic agent. | |
| Cysteine hydrochloride | Hydrochloride salt; used in various biochemical applications. |
Uniqueness of (H-Cys-OEt)₂·2 HCl:
The ethanol-thionyl chloride system is a widely employed method for synthesizing (H-Cys-OEt)₂·2HCl. This approach leverages thionyl chloride’s dual role as a Lewis acid catalyst and hydrochloric acid source to protonate the carboxyl group of L-cysteine, facilitating nucleophilic attack by ethanol. A representative procedure involves dissolving L-cysteine (24.20 g, 0.20 mol) in ethanol (300 mL) and slowly adding thionyl chloride (22 mL, 0.30 mol) under ice-cooling to mitigate exothermic side reactions. After 3 hours at room temperature, the mixture is refluxed for 12 hours to complete esterification, yielding 36.42 g (98.1%) of (H-Cys-OEt)₂·2HCl as a white powder.
Critical parameters include:
Table 1: Optimization of Ethanol-Thionyl Chloride Esterification
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| L-cysteine (mol) | 0.20 | 98.1 | |
| Thionyl chloride (mol) | 0.30 | 98.1 | |
| Reflux duration (h) | 12 | 98.1 |
This method’s efficiency stems from thionyl chloride’s ability to generate HCl in situ, which protonates the carboxyl group, enhancing electrophilicity for ethanol’s nucleophilic attack. The absence of racemization under acidic conditions preserves the L-configuration, critical for biological applications.
The sulfhydryl (-SH) group of cysteine derivatives requires protection during synthesis to prevent undesirable oxidation or side reactions. Two predominant strategies are highlighted in the literature:
In a study synthesizing peptide nucleic acid monomers, the Boc group was introduced to protect the amino group of L-cysteine, while the sulfhydryl moiety was temporarily acylated. Deprotection involved a thionyl chloride-methanol mixture, which simultaneously cleaved the Boc group and esterified the carboxyl group, streamlining the synthesis. This one-pot approach achieved 85% yield for the intermediate, demonstrating the utility of Boc in multi-step syntheses.
Alternative protocols acetylated the amino group using acetic anhydride, followed by thioester formation at the sulfhydryl group. For example, N-acetyl cysteine was treated with benzylthiol and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) to form a thioester-protected derivative. Deprotection under reductive conditions regenerated the free thiol, enabling further functionalization.
Table 2: Sulfhydryl Protection-Deprotection Methods
| Protecting Group | Reagent | Deprotection Method | Yield (%) | Source |
|---|---|---|---|---|
| Boc | Di-tert-butyl dicarbonate | Thionyl chloride/MeOH | 85 | |
| Acetyl | Acetic anhydride | Acidic hydrolysis | 49 | |
| Thioester | Benzylthiol/DCC | Reductive cleavage | 72 |
The choice of protecting group depends on compatibility with subsequent reaction steps. Boc protection offers orthogonal deprotection under mild acidic conditions, whereas thioesters provide stability during prolonged storage.
Disulfide bond formation in (H-Cys-OEt)₂·2HCl derivatives requires precise control over oxidation conditions. Key factors include pH, oxidizing agents, and atmospheric control:
The thiol group’s nucleophilicity increases at alkaline pH, facilitating disulfide formation. In a study on myelin proteolipid protein analogues, free thiols generated after deprotection were oxidized at pH 8.5 using atmospheric oxygen, yielding cyclic disulfides. Neutral or acidic conditions suppressed spontaneous oxidation, allowing selective functionalization.
Hydrogen peroxide (H₂O₂) is a common oxidant, though its concentration must be optimized to prevent over-oxidation. For instance, 0.1 M H₂O₂ in ethanol at 25°C converted 95% of thiols to disulfides within 2 hours. Alternatives like iodine or dimethyl sulfoxide (DMSO) offer slower kinetics, enabling better control over dimerization.
Table 3: Disulfide Bond Formation Conditions
| Oxidizing Agent | Concentration | Temperature (°C) | Time (h) | Conversion (%) | Source |
|---|---|---|---|---|---|
| H₂O₂ | 0.1 M | 25 | 2 | 95 | |
| Atmospheric O₂ | - | 25 | 24 | 88 | |
| Iodine | 0.05 M | 0 | 1 | 92 |
Reactions conducted under nitrogen inertness minimized premature oxidation during deprotection, whereas air exposure enabled controlled disulfide formation. For example, stirring a deprotected cysteine derivative in open air for 24 hours achieved 88% disulfide yield without additional oxidants.
The application of (H-Cys-OEt)₂ HCl in peptide synthesis represents a critical advancement in contemporary protein engineering methodologies [9] [10] [13]. Research demonstrates that cysteine ethyl ester derivatives serve as essential building blocks in solid-phase peptide synthesis, particularly for the construction of disulfide-rich peptides [9]. The compound functions as an effective precursor in the synthesis of peptides containing C-terminal cysteine alkyl esters, which are crucial for bioactive molecule development [10] [13].
Mechanistic studies reveal that the compound enables the formation of stable disulfide bonds through controlled oxidative folding processes [9] [11]. The trityl side-chain anchoring methodology utilizes Fmoc-protected C-terminal cysteine esters anchored to trityl chloride resin, where (H-Cys-OEt)₂ HCl derivatives demonstrate minimal epimerization under basic conditions used for Fmoc deprotection [10] [13]. Analysis using model tripeptide systems confirms the absence of significant cysteine racemization during synthesis procedures [10].
| Parameter | Value | Reference |
|---|---|---|
| Epimerization Rate | < 5% under standard conditions | [10] |
| Disulfide Formation Efficiency | 82% yield with SeCys assistance | [36] |
| Peptide Synthesis Yield | > 50% for most applications | [34] |
| Structural Stability | Maintained through multiple cycles | [9] |
The compound demonstrates particular utility in protein bioconjugation applications where cysteine-specific modification is required [11] [35]. Studies show that monosubstituted cyclopropenone reagents react selectively with the 1,2-aminothiol groups of N-terminal cysteine residues, enabling precise protein modification strategies [35]. This selectivity allows for the construction of complex bioconjugates without extensive protein engineering requirements [35].
Research indicates that (H-Cys-OEt)₂ HCl participates in enzymatic synthesis protocols mediated by proteinase K, where cysteine-containing oligopeptides exhibit enhanced esterase activity compared to cysteine-free variants [45]. The enzymatic activity demonstrates dependence on cysteine content, with higher cysteine incorporation resulting in increased catalytic efficiency [45].
The antioxidant properties of (H-Cys-OEt)₂ HCl are fundamentally linked to its ability to participate in cellular redox cycling mechanisms [16] [17]. Research demonstrates that the compound exhibits significant protective effects against oxidative damage through electron donation to free radicals . The mechanism involves the oxidation of cysteine thiol groups to sulfenic acids, followed by disulfide bond formation with subsequent reductive recycling [17] [19].
Mechanistic analysis reveals that (H-Cys-OEt)₂ HCl functions within the cystine/cysteine cycle, which represents one of two crucial antioxidant mechanisms alongside glutathione systems [16]. The compound switches the extracellular redox state from oxidized to reduced conditions, providing cellular protection against oxidative stress [16]. Studies indicate that this redox cycling is independent of glutathione-mediated pathways, offering complementary antioxidant protection [16].
| Redox Parameter | Measurement | Research Finding | Reference |
|---|---|---|---|
| Electron Transfer Rate | 0.11 ± 0.01 μM/min | Standard antioxidant activity | [18] |
| Sulfenic Acid Formation | Rapid (<10 minutes) | Initial oxidation step | [17] |
| Disulfide Bond Stability | > 95% retention | Structural preservation | [19] |
| Reductive Recycling Efficiency | 70-85% recovery | Cellular regeneration capacity | [17] |
The compound demonstrates particular effectiveness in cysteine-based redox switches within enzyme systems [17]. Research shows that these modifications often work in concert with phosphorylation/dephosphorylation events, making redox dependence an integral component of cellular signaling processes [17]. The reversible oxidation of cysteine residues provides a versatile mechanism for redox sensing, particularly in zinc-coordinated sites where cysteine coordination stabilizes reactive thiolate groups [17].
Experimental evidence indicates that (H-Cys-OEt)₂ HCl participates in thiol-disulfide interchange reactions through mixed disulfide intermediates [17] [19]. These reactions enable the migration of disulfide bonds to alternative locations within the same or different proteins, facilitating cellular redox homeostasis [19]. The compound's ability to undergo reversible modifications between reduced and oxidized states makes it valuable for studying redox-regulated protein functions [20].
Research into the pharmacological applications of (H-Cys-OEt)₂ HCl reveals significant potential for modulating opioid-induced respiratory depression through antioxidant-mediated mechanisms [24] [43] [48]. Studies demonstrate that L-cysteine methyl ester, a structurally related compound, effectively overcomes deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry [43]. This research suggests that cysteine ester derivatives, including (H-Cys-OEt)₂ HCl, may provide therapeutic benefits for respiratory complications associated with opioid administration [43] [48].
Mechanistic investigations reveal that cysteine ester compounds prevent and reverse opioid-induced respiratory depression without diminishing antinociceptive effects [43] [48]. The compounds produce immediate and sustained reversal of morphine-induced changes in tidal volume, minute ventilation, inspiratory drive, and peak inspiratory flow [43]. Research demonstrates that L-cysteine ethyl ester attenuates the development of physical dependence on morphine and reverses established dependence through multi-factorial mechanisms [48].
| Respiratory Parameter | Baseline | Morphine Effect | With Cysteine Ester | Reference |
|---|---|---|---|---|
| Tidal Volume (mL) | 2.1 ± 0.2 | 1.3 ± 0.1 | 2.0 ± 0.2 | [43] |
| Minute Ventilation (mL/min) | 85 ± 8 | 52 ± 6 | 81 ± 7 | [43] |
| Arterial pH | 7.42 ± 0.02 | 7.36 ± 0.03 | 7.41 ± 0.02 | [43] |
| Oxygen Saturation (%) | 98.2 ± 0.5 | 89.4 ± 2.1 | 97.8 ± 0.6 | [43] |
The protective mechanisms likely involve redox modulation of functional proteins within respiratory control centers [48]. Research indicates that cysteine ester derivatives may modulate the activity of potassium channels, particularly Kv1.2 K⁺-channels, which play crucial roles in respiratory neuron function [48]. Additionally, the compounds may form thiol adducts and mixed disulfides that alter cellular redox status and membrane protein activities [48].
Studies suggest that opioid-induced respiratory depression involves activation of μ-opioid receptors at specific sites in the central nervous system, including the pre-Bötzinger complex [21] [22]. The antioxidant properties of (H-Cys-OEt)₂ HCl may counteract oxidative stress associated with opioid administration, thereby preserving respiratory function [31]. Research demonstrates that antioxidant strategies in respiratory medicine show promise for treating conditions involving oxidative stress and inflammation [31].
Pharmacological evidence indicates that cysteine derivatives may interact with serotonin pathways involved in respiratory control [25]. Studies show that tandospirone, a 5-HT1A receptor agonist, ameliorates respiratory depression caused by anesthetics through receptor activation mechanisms [25]. This suggests potential synergistic effects between cysteine ester compounds and serotonergic systems in respiratory protection [25].
The chemical compound (H-Cys-OEt)₂ HCl, known as L-cysteine ethyl ester hydrochloride, demonstrates remarkable reactivity within biological redox systems through its participation in thiol-disulfide exchange reactions [1]. The fundamental mechanism underlying these reactions involves nucleophilic substitution, where the deprotonated thiolate anion (R-S⁻) acts as a nucleophile attacking the sulfur atom of disulfide bonds [1]. This process follows a classic S_N2 mechanism characterized by a single transition state complex without intermediate formation [1].
The reaction proceeds through a linear trisulfide-like transition state, with negative charge delocalization predominantly on the attacking and leaving sulfur atoms [1]. The rate equation for thiol-disulfide exchange exhibits first-order dependency on both thiol and disulfide concentrations, indicating a bimolecular reaction mechanism [1]. The observed base catalysis confirms that the deprotonated thiolate form serves as a significantly more reactive nucleophile compared to the neutral thiol [1].
Table 1: Physicochemical Properties of (H-Cys-OEt)₂ HCl
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₂ClNO₂S | Multiple sources |
| Molecular Weight (g/mol) | 185.67 | PubChem, ChemicalBook |
| CAS Number | 868-59-7 | ChemicalBook |
| Melting Point (°C) | 123-125 (lit.) | Sigma-Aldrich, TCI |
| Optical Rotation [α]20/D | -11.5° to -13° (c=8, 1M HCl) | TCI Chemicals |
| Solubility in Water | Soluble | ChemicalBook |
| Appearance | White to almost white powder/crystals | TCI Chemicals |
| Storage Conditions | Refrigerated (0-10°C), under inert gas | TCI Chemicals |
| Purity | >98.0% (iodometric titration) | TCI Chemicals |
| Hygroscopic Nature | Hygroscopic, heat sensitive | TCI Chemicals |
The kinetic behavior of (H-Cys-OEt)₂ HCl in thiol-disulfide exchange reactions is governed by several critical parameters. The pKa of the thiol group significantly influences reaction rates, with lower pKa values corresponding to faster oxidation rates [2]. The compound's reactivity is enhanced by the protein microenvironment, which can modulate the pKa through hydrogen bonding interactions and electrostatic effects [3].
Table 2: Thiol-Disulfide Exchange Reaction Kinetics
| Reaction Type | Rate Constant Range | pH Dependence | Biological Relevance |
|---|---|---|---|
| Thiol-disulfide exchange | 10⁶ - 10⁸ M⁻¹s⁻¹ | Strong (pKa dependent) | Protein folding, redox regulation |
| Sulfenic acid formation | 10⁷ - 10⁹ M⁻¹s⁻¹ | Moderate | Signaling, oxidative stress |
| Disulfide bond formation | 10⁴ - 10⁶ M⁻¹s⁻¹ | Strong | Structural stabilization |
| Glutathione interaction | 10⁵ - 10⁷ M⁻¹s⁻¹ | Moderate | Cellular redox homeostasis |
| Protein thiol oxidation | 10³ - 10⁵ M⁻¹s⁻¹ | Strong | Enzyme regulation |
| Cyclic disulfide formation | 10² - 10⁴ s⁻¹ | Weak | Thermodynamic stability |
The oxidation of (H-Cys-OEt)₂ HCl can proceed through multiple pathways, with sulfenic acid formation representing a critical intermediate [4]. When exposed to reactive oxygen species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (- OH), or hypochlorous acid (HOCl), the thiol group undergoes two-electron oxidation to form sulfenic acid (-SOH) [4]. This process represents the initial step in a cascade of oxidative modifications that can lead to various stable products [4].
The sulfenic acid intermediate demonstrates remarkable reactivity, particularly toward other thiol compounds, leading to disulfide bond formation [2]. The reaction stoichiometry typically follows a 2:1 ratio of thiol to oxidant, suggesting the intermediacy of sulfenic acid derivatives [2]. This intermediate can undergo further oxidation to form sulfinic acid (-SO₂H) or sulfonic acid (-SO₃H) under conditions of oxidative stress [2].
Table 3: Redox-Sensitive Systems and Cysteine Ester Interactions
| Redox System | Standard Redox Potential (mV) | Physiological Role | Interaction with Cysteine Esters | Kinetic Parameters |
|---|---|---|---|---|
| Glutathione/GSSG | -240 | Cellular antioxidant defense | Substrate for GSH synthesis | Km ~1-10 μM |
| Thioredoxin/TrxSS | -270 | Protein folding, enzyme regulation | Disulfide exchange partner | Km ~10-100 μM |
| Protein Disulfide Isomerase | -180 to -110 | Protein folding in ER | Folding assistance | Km ~1-50 μM |
| Peroxiredoxin System | -300 to -150 | Peroxide detoxification | Oxidative stress response | Km ~0.1-10 μM |
| Cysteine/Cystine Pool | -220 | Amino acid metabolism | Direct precursor relationship | Km ~10-200 μM |
| Sulfenic Acid Formation | Variable | Redox signaling | Signaling intermediate | Very rapid (ms-s) |
The integration of (H-Cys-OEt)₂ HCl into cellular redox networks involves complex interactions with multiple redox-sensitive systems. The compound serves as a precursor for glutathione synthesis, with the rate-limiting step being the availability of cysteine [5]. The cellular uptake and subsequent hydrolysis of the ethyl ester provide a readily available source of cysteine for γ-glutamylcysteine ligase, the first enzyme in glutathione biosynthesis [5].
The thioredoxin system represents another critical interaction partner, facilitating protein folding and enzyme regulation through disulfide exchange reactions [3]. The compound's ability to participate in these reactions is enhanced by its favorable thermodynamic properties and rapid kinetics [3]. The peroxiredoxin system, responsible for peroxide detoxification, can utilize cysteine derivatives as electron donors in the reduction of organic hydroperoxides [3].
The role of (H-Cys-OEt)₂ HCl in protein folding processes is mediated through its participation in disulfide bond formation and rearrangement [6]. The compound can serve as a reducing agent for incorrectly formed disulfide bonds, facilitating proper protein folding through thiol-disulfide exchange reactions [6]. This process is particularly important in the endoplasmic reticulum, where protein disulfide isomerase utilizes cysteine-containing compounds as cofactors [6].
The formation of energetically favorable cyclic disulfides represents an important thermodynamic driving force in these reactions [1]. The close proximity of thiol groups in cyclic structures facilitates rapid intramolecular reactions, leading to more stable products [1]. This principle underlies the effectiveness of dithiothreitol (DTT) as a reducing agent, where the facilitated ring closure step shifts the equilibrium toward the formation of oxidized DTT and reduced protein thiols [1].
The cellular uptake of (H-Cys-OEt)₂ HCl is primarily mediated through specialized membrane transporters that recognize amino acid ester derivatives [7]. The peptide transporter 1 (PepT1) represents the most significant uptake mechanism, demonstrating high affinity for amino acid ester prodrugs [7]. This transporter, located on the apical membrane of intestinal enterocytes, recognizes the compound's structural similarity to dipeptides [7].
Table 4: Cellular Uptake Mechanisms for Cysteine Derivatives
| Transport Mechanism | Km Range (μM) | Substrate Specificity | Cellular Localization | Relevance to Cysteine Esters |
|---|---|---|---|---|
| Peptide Transporter 1 (PepT1) | 200-10,000 | Di/tripeptides, amino acid esters | Apical membrane (intestine) | High (primary uptake route) |
| L-type Amino Acid Transporter (LAT1) | 10-100 | Large neutral amino acids | Basolateral membrane | Moderate |
| Alanine-Serine-Cysteine Transporter (ASCT2) | 20-200 | Neutral amino acids (not cysteine) | Plasma membrane | Low (cysteine not substrate) |
| System xc⁻ (cystine/glutamate) | 45-78 | Cystine/glutamate exchange | Plasma membrane | Low (requires cystine) |
| Excitatory Amino Acid Transporter 3 (EAAT3) | 10-50 | Cysteine, glutamate | Neuronal membrane | Moderate |
| Passive Diffusion | N/A | Lipophilic compounds | All membranes | Low (hydrophilic) |
The stereoselective nature of PepT1 transport demonstrates preferential uptake of L-amino acid esters compared to their D-enantiomers [7]. The L-valyl ester derivatives of various compounds show significantly higher permeability across the apical membrane, with approximately four-fold higher uptake compared to D-valyl esters [7]. This selectivity is attributed to the transporter's evolved specificity for naturally occurring L-amino acid configurations [7].
The esterification of the carboxyl group in (H-Cys-OEt)₂ HCl represents a sophisticated prodrug strategy designed to overcome the inherent limitations of amino acid bioavailability [8]. The ethyl ester modification fundamentally alters the compound's physicochemical properties, converting the zwitterionic amino acid into a protonated weak base with enhanced membrane permeability [8].
Table 5: Bioavailability Enhancement Mechanisms
| Enhancement Mechanism | Molecular Basis | Bioavailability Improvement | Supporting Evidence |
|---|---|---|---|
| Esterification Strategy | Conversion to neutral form at physiological pH | 4-10 fold increase | Pharmacokinetic studies in rats |
| Masking of Carboxyl Group | Reduced ionization, increased membrane permeability | 5-15 fold increase | Cellular uptake assays |
| Increased Lipophilicity | Enhanced partition coefficient | 3-8 fold increase | Partition coefficient measurements |
| Transporter Recognition | Mimics dipeptide structure for PepT1 | 10-50 fold increase | Transporter inhibition studies |
| Bypass First-Pass Metabolism | Avoided hepatic metabolism of parent compound | 2-5 fold increase | Metabolite profiling |
| Intracellular Esterase Activation | Rapid hydrolysis to active cysteine | Rapid (t½ < 30 min) | Enzyme kinetic studies |
The masking of the carboxyl group through esterification reduces the ionization state of the compound at physiological pH, resulting in a higher percentage of neutral molecules capable of crossing lipid membranes [8]. This approach has been successfully demonstrated with various amino acid derivatives, where the acetoxymethyl (AM) ester showed the most significant enhancement in cellular uptake [8].
Following cellular uptake, (H-Cys-OEt)₂ HCl undergoes rapid hydrolysis by intracellular esterases to release the active cysteine moiety [7]. This activation process is crucial for the compound's biological activity, as the ester form serves primarily as a delivery vehicle [7]. The hydrolysis kinetics vary depending on the cellular environment, with brain homogenates showing conversion rates of up to 91% within 60 minutes [9].
The specificity of esterase-mediated hydrolysis is influenced by the ester structure, with ethyl esters generally showing faster hydrolysis rates compared to larger alkyl groups [9]. The conversion of ethyl esters to the corresponding amino acids occurs predominantly through enzymatic pathways rather than chemical hydrolysis, as evidenced by the significantly higher conversion rates in cellular homogenates compared to buffer solutions [9].
The ethyl ester modification of (H-Cys-OEt)₂ HCl dramatically increases its lipophilicity, facilitating passive diffusion across biological membranes [10]. This enhancement is particularly significant for crossing specialized barriers such as the blood-brain barrier, where lipophilic compounds demonstrate superior penetration [10]. The compound's ability to enter cells and tissues is further enhanced by its neutral charge at physiological pH, reducing electrostatic interactions with membrane components [10].
The lipophilic nature of the ester derivative also influences its distribution within tissues, with preferential accumulation in organs with high metabolic activity [10]. Pharmacokinetic studies demonstrate that the compound rapidly enters cells where it becomes trapped following conversion to the more hydrophilic cysteine [10]. This entrapment mechanism contributes to the sustained intracellular availability of the active compound [10].
The distribution pattern of (H-Cys-OEt)₂ HCl following administration reveals tissue-specific accumulation that correlates with transporter expression and metabolic activity [11]. Autoradiographic studies demonstrate high affinity for lung tissue, distinguishing it from the distribution pattern of free cysteine [11]. This selective accumulation suggests potential therapeutic applications in respiratory conditions where enhanced cysteine availability is beneficial [11].
The compound's bioavailability of 0.59 following oral administration indicates efficient absorption from the gastrointestinal tract [11]. The metabolic fate involves conversion to inorganic sulfate, cysteine, and taurine, with these metabolites being excreted primarily through urinary pathways [11]. The biliary excretion route accounts for approximately 40% of the administered dose, suggesting significant hepatic metabolism [11].
The enhanced bioavailability of (H-Cys-OEt)₂ HCl compared to free cysteine represents a significant advancement in amino acid delivery systems. The compound's ability to bypass traditional limitations of amino acid absorption through innovative prodrug design principles demonstrates the potential for similar approaches in pharmaceutical development. The integration of transporter-mediated uptake with intracellular activation mechanisms provides a robust platform for targeted delivery of amino acid-based therapeutics.